molecular formula C12H10BrNO2 B7433822 methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate

methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate

Cat. No. B7433822
M. Wt: 280.12 g/mol
InChI Key: GIUDKRCZXUCQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrroles. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate is not well understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound may inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate can cause a significant decrease in cell viability and proliferation in cancer cells. It has also been reported to induce cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate in lab experiments is its high potency against cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, the compound also has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate. One possible direction is to explore its potential as a lead compound for the development of novel anticancer drugs. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of how it exerts its antitumor activity. Additionally, there is a need to explore the compound's potential applications in other fields such as materials science and organic synthesis.

Synthesis Methods

The synthesis of methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate can be achieved through several methods. One of the most common methods is the reaction of 2-bromo-5-nitrobenzoic acid with pyrrole in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methanol and a base like sodium hydroxide to obtain the final compound.

Scientific Research Applications

Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines such as breast, lung, and colon cancer. Additionally, it has also been shown to possess antimicrobial and antifungal properties.

properties

IUPAC Name

methyl 2-bromo-5-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)10-8-9(4-5-11(10)13)14-6-2-3-7-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDKRCZXUCQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2C=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate

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